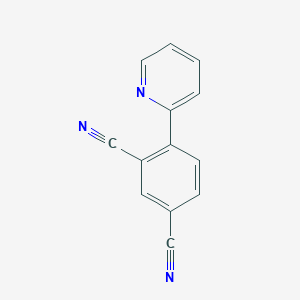

4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile

Beschreibung

4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is a benzene-1,3-dicarbonitrile derivative featuring a pyridinyl substituent at the 4-position. This compound belongs to a class of aromatic nitriles with versatile applications in catalysis, materials science, and pharmaceuticals. Its structure combines electron-withdrawing cyano groups with a heteroaromatic pyridine ring, influencing its electronic properties and reactivity.

Eigenschaften

CAS-Nummer |

820231-70-7 |

|---|---|

Molekularformel |

C13H7N3 |

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

4-pyridin-2-ylbenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C13H7N3/c14-8-10-4-5-12(11(7-10)9-15)13-3-1-2-6-16-13/h1-7H |

InChI-Schlüssel |

NWEPOAXECOBHNC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-(Pyridin-2-yl)benzol-1,3-dicarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Cyanogruppen in Amine oder andere funktionelle Gruppen umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysator, werden basierend auf der gewünschten Transformation optimiert.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion Amin-Derivate erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: The compound can participate in substitution reactions, where the pyridin-2-yl or cyano groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activities

Research indicates that 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile exhibits promising biological activities, including:

- Anticancer Properties : Studies have demonstrated its potential in inhibiting cancer cell proliferation. The compound's mechanism may involve interactions with specific molecular targets, such as enzymes or receptors involved in cancer pathways .

- Antimicrobial Effects : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the nitrile groups is believed to enhance its interaction with microbial targets .

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer activity against different cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects, leading to cell cycle arrest and apoptosis .

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing nitrile groups.

- Coupling Reactions : It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds with other aromatic compounds .

Case Studies and Research Findings

-

Antimicrobial Activity Evaluation

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent . -

Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound and evaluated their biological activities. Some derivatives showed enhanced anticancer activity compared to the parent compound, suggesting that structural modifications can lead to improved efficacy .

Wirkmechanismus

The mechanism of action of 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

The benzene-1,3-dicarbonitrile scaffold is highly tunable, with modifications at the 4- and 6-positions yielding compounds with distinct physicochemical and functional properties. Below is a detailed comparison with structurally related derivatives:

Structural Modifications and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., sulfonyl, trifluoromethyl): Enhance thermal stability and catalytic efficiency in polymerization systems .

- Amino and Alkyl Groups (e.g., diethylamino, ethylpropyl): Improve light absorption range and photostability, critical for photosensitizers .

- Bulkier Substituents (e.g., benzimidazole, naphthyl): Introduce steric hindrance but enable biological interactions .

Functional Performance

Spectroscopic and Computational Insights

Biologische Aktivität

4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential as an enzyme inhibitor, anticancer agent, and antimicrobial compound.

The molecular formula of this compound is C12H8N4, featuring a pyridine ring and two cyano groups positioned at the 1 and 3 positions of the benzene ring. The compound's structure allows for various interactions with biological macromolecules, making it a candidate for therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes involved in bacterial cell wall biosynthesis, which could disrupt bacterial growth and replication. For instance, similar compounds have shown inhibitory effects on DprE1, an enzyme critical for mycobacterial cell wall synthesis .

2. Anticancer Activity

The anticancer properties of pyridine derivatives are well-documented. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms:

- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress leading to cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) resulting in cell cycle arrest at the G1 phase.

- DNA Damage : Interaction with DNA leading to fragmentation and apoptosis .

A comparative analysis of IC50 values reveals that some pyridine derivatives exhibit significantly lower IC50 values against cancer cell lines than standard treatments, indicating their potential as effective anticancer agents.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Dihydropyridine analog | 0.49 ± 0.025 | HeLa |

| Levamisole (standard) | 22.65 ± 1.60 | HeLa |

3. Antimicrobial Activity

The antimicrobial properties of pyridine derivatives are notable, particularly against Gram-positive bacteria and fungi. The presence of cyano groups enhances the interaction with microbial targets, improving efficacy:

- Compounds containing the pyridine nucleus have shown activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Recent studies highlight the need for new antimicrobial agents due to rising antibiotic resistance .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : Competitive inhibition through structural mimicry.

- Intercalation with DNA : Disruption of DNA replication and transcription processes.

Molecular docking studies suggest favorable binding interactions between this compound and target proteins, supporting its role as a potential therapeutic agent .

Case Studies

Several case studies have explored the biological activity of pyridine derivatives:

- Dihydropyridine-Based Compounds : A study demonstrated that these compounds induced apoptosis in HeLa cells via ROS overproduction and mitochondrial dysfunction.

- Antimicrobial Efficacy : Research on substituted pyridines revealed promising results against a range of pathogens during the COVID-19 pandemic, emphasizing their potential as antiviral agents .

Q & A

Basic: How can researchers optimize the synthesis of 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile derivatives using catalytic methods?

Answer:

The ZnONP-catalyzed synthesis method is a robust approach for generating derivatives while retaining the core benzene-1,3-dicarbonitrile framework. Key considerations include:

- Catalyst loading : Optimal ZnONP concentrations (e.g., 10 mol%) to balance reaction efficiency and cost .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution at the sulfur atom in thiol-containing intermediates .

- Substituent compatibility : Electron-withdrawing groups on the benzimidazole moiety improve reaction yields by stabilizing transition states .

- Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate products, followed by recrystallization for purity .

Advanced: What strategies are effective for designing this compound derivatives as photosensitizers in photopolymerization?

Answer:

Advanced design requires tailoring substituents to enhance light absorption, photostability, and compatibility with photoinitiators:

- Extended conjugation : Introduce aryl groups (e.g., 4-phenylphenyl) to red-shift absorption spectra into the visible range, enabling LED-based photopolymerization .

- Electron-donating substituents : Diethylamino or alkyl groups at the 2-position improve charge-transfer efficiency with iodonium salts, accelerating polymerization kinetics .

- Photostability testing : Monitor UV-Vis spectra (e.g., in acetonitrile) before and after irradiation to assess degradation; derivatives with bulky substituents (e.g., trifluoromethyl) exhibit superior stability .

- Multi-component systems : Pair with amines or iodonium salts to enable both Type I and Type II initiation mechanisms, broadening applicability in 3D printing .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

A combination of techniques ensures structural validation and functional analysis:

- FT-IR : Confirm nitrile (C≡N) stretches at ~2220 cm⁻¹ and amine/pyridyl N-H stretches at 3300–3500 cm⁻¹ .

- NMR : Use ¹H/¹³C NMR to resolve substituent patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridyl groups) .

- UV-Vis : Analyze λmax in acetonitrile to determine π→π* and charge-transfer transitions; derivatives with extended conjugation show absorption >400 nm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation pathways .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar derivatives?

Answer:

Systematic analysis of structure-activity relationships (SAR) and experimental variables is essential:

- Substituent effects : Compare logP values (e.g., via HPLC) to assess hydrophobicity-driven membrane permeability differences. For example, sulfanyl groups may enhance bioavailability over methoxy groups .

- Dose-response curves : Use nonlinear regression to calculate IC50 values, ensuring assays (e.g., antimicrobial MIC) are standardized across replicates .

- Crystallographic data : If available, employ SHELX-refined X-ray structures to correlate steric/electronic effects with activity .

- Statistical validation : Apply ANOVA or multivariate analysis to distinguish significant trends from experimental noise .

Advanced: What methodologies are recommended for evaluating this compound derivatives in photoredox applications?

Answer:

Focus on kinetic and mechanistic studies to optimize photoredox performance:

- Real-time FT-IR : Monitor monomer conversion rates (e.g., C=C bond disappearance in acrylates) to quantify polymerization efficiency .

- Photo-DSC : Measure exothermic peaks during irradiation to compare initiation rates across derivatives .

- Electrochemical analysis : Cyclic voltammetry determines HOMO/LUMO levels; ideal photosensitizers have Eox < +1.0 V vs. SCE for efficient electron transfer .

- Accelerated aging tests : Expose derivatives to controlled UV light (e.g., 365 nm) to simulate long-term stability in photocurable composites .

Basic: What safety protocols are critical when handling this compound and its derivatives?

Answer:

Adhere to hazard mitigation strategies for nitrile-containing compounds:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acetonitrile) .

- Waste disposal : Segregate nitrile waste and use licensed biohazard contractors for incineration .

- Emergency measures : Maintain cyanide antidote kits (e.g., hydroxocobalamin) in labs due to potential nitrile metabolism .

Advanced: How can computational methods enhance the design of this compound-based sensors?

Answer:

Leverage in silico tools to predict and optimize sensing properties:

- DFT calculations : Simulate HOMO/LUMO gaps to design fluorophores with Stokes shifts >100 nm for ratiometric sensing .

- Molecular docking : Screen derivatives against target proteins (e.g., carbonic anhydrase) to prioritize candidates for bioactivity studies .

- MD simulations : Assess stability of polymer-composite interfaces (e.g., with MWCNTs) to guide 3D printing formulations .

- QSAR models : Train algorithms on existing bioactivity data to predict untested derivatives’ potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.